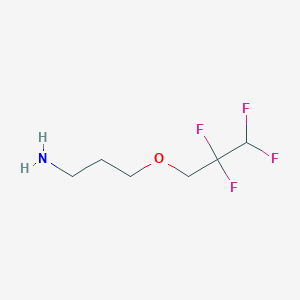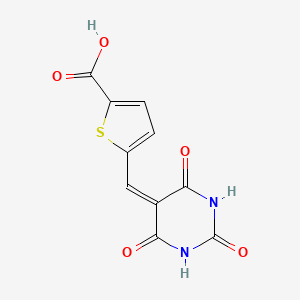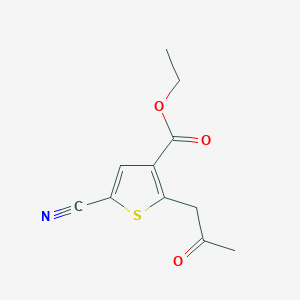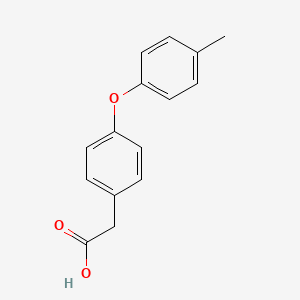
3-(2,2,3,3-Tetrafluoropropoxy)-propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,3,3-Tetrafluoropropoxy)-propylamine is a fluorinated organic compound with the molecular formula C6H12F4NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct characteristics such as high thermal stability and resistance to chemical degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)-propylamine typically involves the reaction of 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with high purity. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2,2,3,3-Tetrafluoropropoxy)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-(2,2,3,3-Tetrafluoropropoxy)-propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to chemical degradation
作用机制
The mechanism of action of 3-(2,2,3,3-Tetrafluoropropoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased efficacy in its applications. The pathways involved include the modulation of enzyme activity and the alteration of protein structures, which can result in significant biological effects.
相似化合物的比较
Similar Compounds
- 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane
- 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile
- 4-(2,2,3,3-Tetrafluoropropyl)morpholine
Uniqueness
Compared to similar compounds, 3-(2,2,3,3-Tetrafluoropropoxy)-propylamine stands out due to its unique combination of thermal stability, chemical resistance, and biological activity. The presence of the amine group in its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F4NO/c7-5(8)6(9,10)4-12-3-1-2-11/h5H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFYCUFNPMVCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)
![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)
![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate](/img/structure/B6352369.png)
![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)
![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)
![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)
![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)
![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)

![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B6352424.png)
![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)
